(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group
Preparation Methods
The synthesis of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the benzyl group through reductive amination or similar methods. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The benzodioxine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds within the benzodioxine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors, modulating their activity and thereby influencing neurological pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential binding to GABA or serotonin receptors.
Comparison with Similar Compounds
1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE can be compared to other compounds with similar structures, such as:
1,4-Benzodioxane derivatives: These compounds share the benzodioxane core and exhibit similar biological activities, including α-adrenergic blocking and antipsychotic properties.
Piperazine derivatives: Compounds like 1-benzylpiperazine (BZP) are known for their stimulant effects and are used in various therapeutic applications.
The uniqueness of 1-BENZYL-4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBONYL)PIPERAZINE lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C20H22N2O3/c23-20(17-6-7-18-19(14-17)25-13-12-24-18)22-10-8-21(9-11-22)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2 |
InChI Key |
WMRBTTICAUAOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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